molecular formula C21H21N3O2 B2393267 1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 942034-56-2

1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2393267
CAS No.: 942034-56-2
M. Wt: 347.418
InChI Key: JCEORFYGCXZTKF-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,5-dimethylphenyl group at the 1-position and a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl moiety at the 4-position. The oxadiazole ring, a heterocycle with nitrogen and oxygen atoms, enhances metabolic stability and electronic interactions, making it a key pharmacophore in drug design .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-8-14(2)10-17(9-13)24-12-16(11-19(24)25)21-22-20(23-26-21)18-7-5-4-6-15(18)3/h4-10,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEORFYGCXZTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,5-Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the 1,2,4-Oxadiazole Ring: This step involves the cyclization of appropriate precursors, often using reagents such as hydrazine derivatives and carboxylic acids.

    Final Coupling: The final step involves coupling the pyrrolidin-2-one core with the 1,2,4-oxadiazole moiety under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery.

    Industry: It is studied for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights structural differences and biological activities of analogous pyrrolidinone derivatives:

Compound Name Pyrrolidinone Substituent Heterocyclic Substituent Key Biological Activity Reference
Target Compound 1-(3,5-Dimethylphenyl) 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl Hypothetical antioxidant/neuroactive properties (inferred)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl 5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl 1.5× ascorbic acid (DPPH radical scavenging)
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl 4-Methyl-5-thioxo-1,2,4-triazol-3-yl 1.35× ascorbic acid (DPPH), OD 1.149 (reducing power)
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-Methoxyphenyl 3-Phenyl-1,2,4-oxadiazol-5-yl Not reported (structural analog)

Key Observations:

  • Substituent Effects on Activity: The chloro and hydroxy groups in ’s compounds enhance antioxidant activity by facilitating radical scavenging via electron-withdrawing effects and hydrogen bonding.
  • Heterocycle Influence : The thioxo-oxadiazole and triazole derivatives in exhibit higher antioxidant activity than ascorbic acid, suggesting that sulfur-containing heterocycles enhance redox properties. The target compound’s unmodified oxadiazole lacks sulfur but may still engage in dipole interactions or π-stacking due to the 2-methylphenyl substituent .
  • Steric and Electronic Effects : The 2-methylphenyl group on the oxadiazole in the target compound introduces steric hindrance compared to the unsubstituted phenyl group in ’s analog. This could modulate binding affinity to biological targets .

Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group in the target compound likely increases logP compared to ’s polar chloro-hydroxyphenyl derivatives. This may favor blood-brain barrier penetration but complicate aqueous formulation.
  • Solubility : The methoxy group in ’s compound offers moderate polarity, whereas the target compound’s methyl groups contribute to hydrophobicity.

Biological Activity

1-(3,5-Dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O2C_{21}H_{21}N_{3}O_{2} with a molecular weight of 347.4 g/mol. The structure features a pyrrolidinone moiety linked to an oxadiazole ring, which is known for its significant biological activities.

PropertyValue
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
CAS Number942034-56-2

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells . The mechanism of action often involves the inhibition of key enzymes or pathways associated with tumor growth.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both bacterial and fungal strains. Oxadiazole derivatives have been reported to inhibit the growth of pathogens by disrupting cellular processes or by acting on specific targets within microbial cells .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Studies on related oxadiazole compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory responses .

Case Studies and Research Findings

  • Cytotoxicity Assay : A recent study assessed the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxic activity compared to non-substituted analogs .
  • Antibacterial Testing : Another investigation focused on the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Studies : Mechanistic studies have shown that the biological activity of oxadiazole derivatives can be attributed to their ability to interact with biological macromolecules, such as proteins involved in cell signaling pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and coupling with substituted pyrrolidinone derivatives. Key steps include:

  • Cyclocondensation : Use of 2-methylphenyl-substituted amidoximes with carbonyl precursors under reflux conditions (e.g., toluene or DMF as solvents) to form the oxadiazole ring .
  • Pyrrolidinone coupling : Nickel-catalyzed cross-coupling reactions to attach the 3,5-dimethylphenyl group to the pyrrolidinone core .
    Optimization strategies :
  • Temperature control (e.g., 80–110°C) and catalyst selection (e.g., nickel perchlorate) improve cyclization efficiency.
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity. For example, the oxadiazole proton signals appear at δ 8.2–8.5 ppm in CDCl3_3 .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 417.1834 for C24_{24}H23_{23}N3_3O2_2) .
  • HPLC-PDA : Detects impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers screen this compound for preliminary biological activity in cancer models?

  • In vitro assays :
    • Cell proliferation : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations .
    • Apoptosis : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells after 48-hour exposure .
  • Target identification : Preliminary docking studies with kinases (e.g., EGFR) using AutoDock Vina to predict binding affinities .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

Contradictions often arise from structural analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-ethoxyphenyl oxadiazole derivatives). Strategies include:

  • Comparative SAR analysis : Synthesize analogs with systematic substituent changes (e.g., halogen vs. methoxy groups) and test in parallel assays .
  • Metabolic stability profiling : Assess liver microsome stability (human/rat) to rule out pharmacokinetic variability .

Q. What mechanistic studies are recommended to elucidate its interaction with cellular targets?

  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates after compound treatment .
  • CRISPR-Cas9 knockout screens : Validate suspected targets (e.g., PI3K/AKT pathway genes) in isogenic cell lines .
  • Cryo-EM or X-ray crystallography : Resolve compound-target complexes if co-crystallization is feasible .

Q. How do structural modifications influence its pharmacokinetic properties?

  • LogP adjustments : Replace methyl groups with polar substituents (e.g., -OH or -NH2_2) to enhance solubility. For example, 4-hydroxyphenyl analogs show 2-fold higher aqueous solubility .
  • Metabolic soft spots : Introduce deuterium at benzylic positions to reduce CYP450-mediated oxidation .

Q. What strategies mitigate stability issues during long-term storage or in vivo administration?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the oxadiazole ring .
  • Formulation : Use PEG-based nanoparticles to enhance plasma half-life and reduce hepatic clearance .

Q. How can researchers validate off-target effects in complex biological systems?

  • Proteome-wide profiling : Use affinity-based pulldowns with biotinylated analogs and LC-MS/MS to identify non-target binders .
  • Transcriptomic analysis : RNA-seq of treated vs. untreated cells to detect pathway enrichment (e.g., oxidative stress or DNA repair) .

Q. What computational tools are best suited for predicting its ADMET properties?

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions based on molecular descriptors .
  • Mold2^2 : Estimates toxicity endpoints (e.g., hERG inhibition) using QSAR models trained on FDA-approved drugs .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

Substituent (Oxadiazole)IC50_{50} (µM, MCF-7)Solubility (mg/mL)Metabolic Stability (t1/2_{1/2}, min)
2-Methylphenyl (Target)12.3 ± 1.50.1545.2
3-Chlorophenyl8.9 ± 0.80.0928.7
4-Ethoxyphenyl18.6 ± 2.10.3462.9
Data compiled from in vitro assays and pharmacokinetic studies

Q. Table 2. Key Reaction Conditions for Optimized Synthesis

StepSolventCatalystTemperature (°C)Yield (%)
Oxadiazole formationTolueneNone11072
Pyrrolidinone couplingDMFNi(ClO4_4)2_28065
Adapted from multi-step synthetic protocols

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